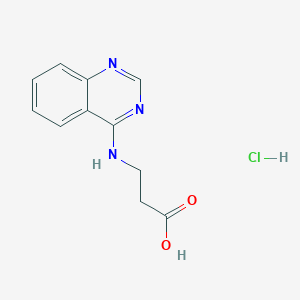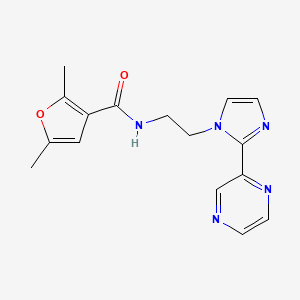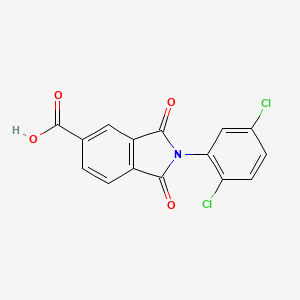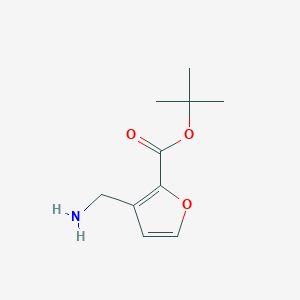
Tert-butyl 3-(aminomethyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)furan-2-carboxylate: is an organic compound with a furan ring substituted at the 2-position with a carboxylate group and at the 3-position with an aminomethyl group. The tert-butyl group is attached to the carboxylate, providing steric hindrance and influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)furan-2-carboxylate typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Introduction of the carboxylate group: This can be done via esterification reactions, where the furan ring is treated with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Tert-butyl 3-(hydroxymethyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Tert-butyl 3-(aminomethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. It can serve as a building block for the synthesis of bioactive molecules.
Medicine
The compound’s derivatives may have potential therapeutic applications. For example, furan derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminomethyl)furan-2-carboxylate depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with polar residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar structure but with a phenyl ring instead of a furan ring.
Tert-butyl carbamate: Lacks the furan ring and aminomethyl group.
Furan-2-carboxylic acid: Lacks the tert-butyl and aminomethyl groups.
Uniqueness
Tert-butyl 3-(aminomethyl)furan-2-carboxylate is unique due to the presence of both the furan ring and the aminomethyl group, which provide distinct reactivity and interaction profiles. The tert-butyl group adds steric hindrance, influencing the compound’s stability and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
tert-butyl 3-(aminomethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)8-7(6-11)4-5-13-8/h4-5H,6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAAJIDITYYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2895765.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide](/img/structure/B2895766.png)
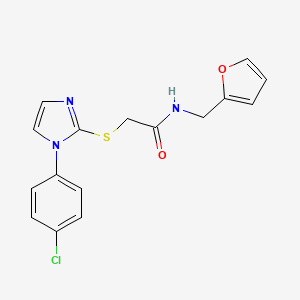
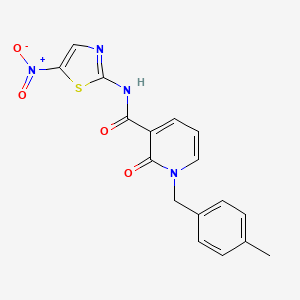
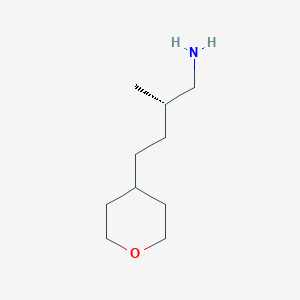
![10-(3-fluoro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2895771.png)
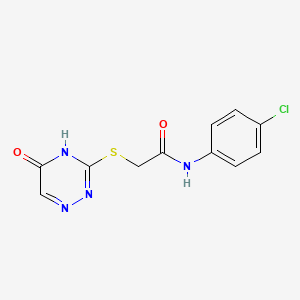
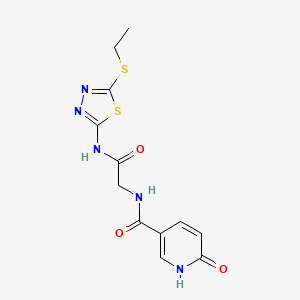
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2895776.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2895777.png)
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2895780.png)
